molecular formula C29H31N5O3 B139328 2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide CAS No. 148672-13-3

2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide

Cat. No.: B139328
CAS No.: 148672-13-3
M. Wt: 497.6 g/mol
InChI Key: YDBCEBYHYKAFRX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GR 127935 involves the formal condensation of the carboxy group of 2’-methyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxylic acid and the anilino group of 4-methoxy-3-(4-methylpiperazin-1-yl)aniline . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the condensation reaction. Industrial production methods may involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

GR 127935 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

GR 127935 is unique in its high selectivity for serotonin receptors 5-hydroxytryptamine 1B and 1D, with minimal effects on other serotonin receptor subtypes . Similar compounds include:

These compounds share some pharmacological properties but differ in their receptor selectivity and specific applications.

Properties

IUPAC Name

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBCEBYHYKAFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164044
Record name GR 127935
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148672-13-3
Record name N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148672-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GR 127935
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GR 127935
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR-127935
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LLH6CEB40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide
Reactant of Route 2
Reactant of Route 2
2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide
Reactant of Route 3
Reactant of Route 3
2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide
Reactant of Route 4
Reactant of Route 4
2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide
Reactant of Route 5
Reactant of Route 5
2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide
Reactant of Route 6
Reactant of Route 6
2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide
Customer
Q & A

Q1: What is the primary target of GR127935?

A1: GR127935 acts primarily as an antagonist at both 5-HT1B and 5-HT1D receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of GR127935's antagonism at 5-HT1B and 5-HT1D receptors?

A2: The effects are diverse and depend on the specific physiological system and location of the receptors. For instance, GR127935 can:

  • Attenuate cocaine-induced locomotor hyperactivity: This suggests a role for 5-HT1B receptors in modulating the behavioral effects of cocaine. []
  • Inhibit hypotensive responses: This effect, observed in animal models, points to a potential role of GR127935-sensitive mechanisms in blood pressure regulation. []
  • Modulate serotonin release in the central nervous system: GR127935 has been shown to influence serotonin levels in various brain regions, suggesting a role in regulating serotonergic neurotransmission. [, , ]
  • Influence the discriminative stimulus properties of amphetamine: This highlights the complex interaction between serotonin and dopamine systems in mediating the behavioral effects of drugs of abuse. []

Q3: Does GR127935 exhibit any agonist activity at 5-HT receptors?

A3: While primarily an antagonist, some studies have reported partial agonist activity of GR127935 at recombinant human 5-HT1Dα and 5-HT1Dβ receptors. [] This partial agonism may contribute to its complex pharmacological profile.

Q4: How does the structure of GR127935 contribute to its selectivity for 5-HT1B and 5-HT1D receptors?

A4: Specific structural features contribute to its binding affinity and selectivity:

    Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of GR127935?

    A5: While specific ADME data was not extensively discussed in the provided papers, studies have shown that GR127935 is orally active and readily crosses the blood-brain barrier, making it suitable for investigating central nervous system targets. [, , ]

    Q6: What is the duration of action of GR127935?

    A6: The duration of action varies depending on the dose, route of administration, and the specific physiological system under investigation. Some studies report relatively short-lasting effects, while others observe prolonged activity. [, ]

    Q7: What in vitro models have been used to characterize the activity of GR127935?

    A7: Various models, including:

    • Cell lines expressing recombinant human 5-HT receptors: These allow for the assessment of binding affinity, functional activity (agonism/antagonism), and signal transduction pathways. [, , ]
    • Isolated tissue preparations: These provide insights into the compound's effects on specific organs or systems, such as the vasculature. [, , , , ]

    Q8: What in vivo models have been employed to investigate the effects of GR127935?

    A8: Several animal models have been used, including:

    • Rodent models of drug discrimination: These assess the subjective effects of drugs and can determine whether a test compound produces effects similar to a training drug, like amphetamine or cocaine. [, ]
    • Rodent models of anxiety and depression: Behavioral tests such as the elevated plus maze and forced swim test can be used to evaluate the potential anxiolytic or antidepressant-like effects of GR127935. [, , ]
    • Animal models of hypoxic pulmonary hypertension: These help elucidate the role of serotonin receptors in the development of PH and assess the potential therapeutic benefits of GR127935 in this context. [, ]

    Q9: What analytical methods are commonly used to characterize and quantify GR127935?

    A9: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is a sensitive and selective method for quantifying GR127935 in biological samples. [] This technique allows researchers to study the compound's pharmacokinetic properties and distribution in various tissues.

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